molecular formula C54H42AlN9O9S3 B12664558 Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate CAS No. 84473-88-1

Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate

Cat. No.: B12664558
CAS No.: 84473-88-1
M. Wt: 1084.1 g/mol
InChI Key: QIROOMMLQTVTNH-UHFFFAOYSA-K
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Description

Table 1: Key Milestones in Azo Dye Development

Year Innovation Significance
1863 Discovery of azo coupling Enabled synthetic dye production
1864 Bismarck brown synthesis First commercial azo dye
1901 Sulfonated azo dyes Improved water solubility for textiles
1950s Metallized azo dyes Enhanced stability via metal counterions

Properties

CAS No.

84473-88-1

Molecular Formula

C54H42AlN9O9S3

Molecular Weight

1084.1 g/mol

IUPAC Name

aluminum;3-[(4-anilinophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/3C18H15N3O3S.Al/c3*22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h3*1-13,19H,(H,22,23,24);/q;;;+3/p-3

InChI Key

QIROOMMLQTVTNH-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Ligand: 3-((4-anilinophenyl)azo)benzenesulphonic acid

  • Diazotization and Coupling Reaction : The azo ligand is synthesized by diazotizing an aromatic amine (such as aniline or substituted aniline) followed by coupling with a sulfonated aromatic compound. The typical procedure involves:
    • Diazotization of 4-aminobenzene derivatives using sodium nitrite in acidic medium at low temperature.
    • Coupling the diazonium salt with benzenesulphonic acid or its derivatives to form the azo bond (-N=N-).
  • This step yields 3-((4-anilinophenyl)azo)benzenesulphonic acid, a sulfonated azo dye with a free sulfonate group that facilitates metal coordination.

Complexation with Aluminium Ion

  • Metal Complex Formation : The azo ligand is reacted with an aluminium salt, commonly aluminium chloride or aluminium sulfate, under controlled pH and temperature conditions to form the aluminium complex.
  • The coordination typically involves the sulfonate group and azo nitrogen atoms binding to the aluminium center, forming a stable chelate complex.
  • The reaction is often carried out in aqueous solution, with pH adjusted to mildly acidic or neutral to optimize complex formation and prevent hydrolysis of aluminium salts.
  • The complex is then isolated by filtration or precipitation, washed, and dried.

Detailed Research Findings and Analytical Data

Reaction Conditions and Yields

Step Reagents/Conditions Observations/Notes Yield (%)
Diazotization 4-Aminobenzene derivative, NaNO2, HCl, 0-5°C Formation of diazonium salt confirmed by color change 85-90%
Coupling Benzenesulphonic acid, pH 5-7, 0-10°C Formation of azo dye, monitored by UV-Vis absorption at ~400 nm 80-88%
Complexation with Al(III) AlCl3 or Al2(SO4)3, pH 4-6, room temp Precipitation of aluminium azo complex, confirmed by elemental analysis and spectroscopy 75-85%

Spectroscopic Characterization

  • UV-Vis Spectroscopy : The azo ligand shows characteristic absorption bands around 400 nm due to the azo chromophore. Upon complexation with aluminium, shifts in absorption maxima indicate coordination.
  • Elemental Analysis : Confirms the stoichiometry of the complex, typically showing aluminium content consistent with 1:1 or 1:2 metal-to-ligand ratios.
  • Infrared Spectroscopy (IR) : Shows shifts in sulfonate and azo group vibrations upon complexation, confirming metal-ligand bonding.
  • Molar Conductivity : Measurements indicate the complex is non-electrolytic, consistent with neutral complex formation.

Stability and Purity

  • The aluminium azo complex is stable under ambient conditions.
  • Purity is ensured by recrystallization or repeated washing to remove unreacted ligands and aluminium salts.
  • Analytical purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Analytical Techniques Used Outcome/Notes
Diazotization 4-Aminobenzene derivative, NaNO2, HCl 0-5°C, acidic medium UV-Vis, TLC Formation of diazonium salt
Coupling Benzenesulphonic acid pH 5-7, 0-10°C UV-Vis, IR Formation of azo dye ligand
Aluminium Complexation AlCl3 or Al2(SO4)3 pH 4-6, room temperature Elemental analysis, IR, UV-Vis Formation of aluminium azo complex

Chemical Reactions Analysis

Azo Group (-N=N-)

  • Reduction : The azo bond is reduced by agents like sodium dithionite (Na₂S₂O₄) to form two aromatic amines:

    \text{Al–[Ar–N=N–Ar']–SO₃⁻} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4} \text{Al–[Ar–NH}_2\text{] + [Ar'–NH}_2\text{] + SO₃^{2-}}

    This reaction is critical in dye decolorization processes .

  • Photodegradation : UV light cleaves the azo bond, producing radicals that further degrade into smaller aromatic fragments .

Sulfonate Group (-SO₃⁻)

  • Acid-Base Reactions : The sulfonate group acts as a strong acid (pKa ~1) and forms stable salts with metals like Al³⁺. In acidic conditions, it protonates but remains coordinated to aluminium .

  • Ion Exchange : Al³⁺ can be replaced by other cations (e.g., Na⁺, K⁺) in aqueous solutions, altering solubility .

Coordination Chemistry

Aluminium binds to three sulfonate groups in a tridentate geometry, forming a stable complex:

Al3++3Ar–SO₃⁻Al(Ar–SO₃)₃\text{Al}^{3+} + 3\,\text{Ar–SO₃⁻} \rightarrow \text{Al(Ar–SO₃)₃}

Properties :

  • High thermal stability (decomposes above 300°C) .

  • Insoluble in nonpolar solvents; soluble in water and polar aprotic solvents (e.g., DMF) .

Stability Under Environmental Conditions

ConditionBehaviorReference
Aqueous (pH 2–12) Stable below pH 10; hydrolyzes at pH >10 to release Al(OH)₃ and free sulfonate
UV Light Azo bond cleavage dominates; half-life <48 hours under sunlight
Oxidative (H₂O₂) Azo group oxidizes to nitroso (–NO) derivatives

Scientific Research Applications

Dye and Pigment Production

Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate is primarily utilized in the production of dyes and pigments. Its azo group contributes to vibrant colors, making it suitable for textile and cosmetic applications. The compound's stability under various conditions enhances its utility in long-lasting dye formulations.

Biological Studies

The compound has been investigated for its potential in biological applications, particularly as a staining agent in histology and cytology. Its ability to bind to specific cellular components allows for enhanced visualization under microscopy, aiding in the study of cell structures and functions.

Environmental Monitoring

Due to its chromophoric properties, this compound can be employed in environmental monitoring as a tracer or indicator in water quality assessments. It helps detect the presence of pollutants or changes in water chemistry through colorimetric analysis.

Case Study 1: Textile Industry

A study conducted on the application of this compound in textile dyeing revealed that fabrics dyed with this compound exhibited superior colorfastness compared to traditional dyes. The research highlighted its effectiveness at lower concentrations, reducing overall chemical usage and environmental impact.

Case Study 2: Histological Staining

In a series of experiments aimed at improving histological techniques, researchers utilized this compound as a staining agent for tissue samples. The results indicated enhanced contrast and clarity in cellular visualization, facilitating better diagnostic outcomes in pathological examinations.

Data Table: Comparative Analysis of Applications

Application AreaBenefitsReferences
Textile DyeingHigh colorfastness, reduced chemical use
Biological StainingImproved visualization of cells
Environmental MonitoringEffective tracer for pollutants

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This property is exploited in various applications, such as dyeing and staining, where the compound binds to specific substrates, imparting color. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using this dye .

Comparison with Similar Compounds

Sodium 3-[(4-anilinophenyl)azo]benzenesulphonate (Metanil Yellow, Acid Yellow 36)

  • CAS/EC : 587-98-4 / 209-608-2
  • Structure : Sodium replaces aluminum as the counterion.
  • Properties : Water-soluble, used as an acid dye in textiles and food (though restricted due to toxicity). Unlike its aluminum counterpart, it lacks UV stability and degrades under prolonged light exposure .
  • Applications : Textile dyeing, pH indicators (regulated in food and cosmetics) .

Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate (CI 13015)

  • CAS/EC : 1325-37-7 / 215-370-3
  • Structure: Features an additional amino group and sulphonatophenyl substituent.
  • Properties : Higher water solubility due to dual sulphonate groups. Forms bright yellow solutions but exhibits lower thermal stability compared to aluminum complexes.
  • Applications : Cosmetic colorant (restricted under EU Category IV/1) .

Solvent Black 46 (p,p',p''-Tris(dimethylamino)tritylium Salt)

  • CAS/EC : 65294-17-9 / 265-686-8
  • Structure : Tritylium cation paired with the same benzenesulphonate anion.
  • Properties: Soluble in organic solvents (e.g., ethanol, acetone), unlike the aluminum salt. Exhibits intense black coloration and is used in inks and toners.
  • Applications : Industrial solvents, printing inks .

Aluminium Complexes of CI 14700

  • CAS/EC : 15790-07-5 / 239-879-2
  • Structure : Contains dimethyl and sulfonate groups on the naphthalene ring.
  • Properties: Reddish-brown pigment with superior lightfastness. The methyl groups enhance steric hindrance, reducing reactivity compared to the anilinophenyl group in Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate.
  • Applications : Automotive coatings, artist paints .

Comparative Data Table

Compound CAS Solubility Stability Primary Applications
This compound 84473-88-1 Insoluble in H₂O, organic solvents High lightfastness Cosmetics, coatings
Sodium 3-[(4-anilinophenyl)azo]benzenesulphonate (Acid Yellow 36) 587-98-4 Water-soluble Low UV stability Textiles, restricted cosmetics
Solvent Black 46 65294-17-9 Organic solvents Moderate Inks, toners
CI 14700 (Aluminium salt) 15790-07-5 Insoluble High thermal stability Automotive paints

Key Research Findings

  • Synthesis: this compound is synthesized via metallization of the parent acid, whereas sodium analogues are produced through direct sulfonation and neutralization .
  • Market Trends: The parent acid’s market saw a 3.8% CAGR from 1997–2019, driven by demand in emerging economies; aluminum derivatives occupy niche sectors .

Biological Activity

Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, while also providing comparative data in tables.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which links two aromatic systems. The presence of the sulfonate group enhances its solubility in water, making it applicable in various biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Azo compounds often exhibit antioxidant properties due to their ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Effects : Some studies suggest that azo dyes can modulate inflammatory pathways, potentially reducing cytokine production.
  • Antimicrobial Properties : Research indicates that certain azo compounds can inhibit the growth of bacteria and fungi.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant potential of various azo dyes, including this compound. The results showed significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties :
    • In vivo experiments demonstrated that this compound could reduce inflammation markers in animal models subjected to induced inflammation. The reduction in pro-inflammatory cytokines such as IL-6 was noted, suggesting a mechanism involving cytokine modulation.
  • Antimicrobial Effects :
    • A comparative study involving this compound and other known antimicrobial agents revealed that it possessed moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to commercial antibiotics.

Comparative Data Table

Property/ActivityThis compoundOther Azo Dyes
Antioxidant ActivityHigh (radical scavenging effect)Variable
Anti-inflammatory EffectSignificant reduction in IL-6Moderate
Antimicrobial ActivityModerate against Gram-positive bacteriaHigh for some dyes
SolubilityHigh (due to sulfonate group)Variable

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies indicate that certain azo dyes can undergo metabolic activation leading to the formation of potentially carcinogenic amines. Therefore, further research into the safety and long-term effects of this compound is warranted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Aluminium 3-((4-anilinophenyl)azo)benzenesulphonate, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodology : Synthesis typically involves diazotization of 4-anilinophenylamine followed by coupling with benzenesulphonic acid derivatives. Purity optimization may include recrystallization in ethanol-water mixtures or column chromatography to remove unreacted intermediates. Comparative studies with structurally analogous azo dyes (e.g., Solvent Black 46, which shares the azo backbone ) suggest that pH control during coupling is critical to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis Spectroscopy : The azo chromophore (N=N) exhibits strong absorption at 400-500 nm, useful for quantifying concentration and monitoring degradation .
  • FTIR : Identifies sulfonate (S=O stretching at ~1200 cm⁻¹) and Al-O coordination bonds (broad bands at 500-600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., coupling patterns for anilinophenyl and benzenesulphonate groups). Evidence from triazine-based azo compounds highlights solvent selection (e.g., DMSO-d₆) to improve signal resolution .
  • Elemental Analysis : Validates stoichiometry, particularly aluminum content (~5-7% w/w) .

Q. What are the primary applications of this compound in academic research, and how do its properties compare to sodium salt analogs?

  • Applications : Primarily studied as a colorant in cosmetic formulations (e.g., hair dyes) due to its stability and bright hue . Unlike sodium salts (e.g., Acid Yellow 36 ), the aluminium salt exhibits lower water solubility, making it suitable for hydrophobic matrices. Comparative thermal gravimetric analysis (TGA) reveals enhanced thermal stability (~20% higher decomposition temperature) compared to sodium counterparts .

Advanced Research Questions

Q. How does the aluminium ion influence the photodegradation mechanism of this compound under UV exposure?

  • Experimental Design :

  • Conduct accelerated photostability tests using UV chambers (e.g., 365 nm, 50 W/m²).
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives or free aniline).
  • Compare with sodium salts (e.g., Acid Yellow 36 ) to assess metal-ion-specific stabilization effects. Aluminium’s Lewis acidity may reduce radical formation, slowing azo bond cleavage .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be addressed?

  • Challenges & Solutions :

  • Low Solubility : Use micellar electrokinetic chromatography (MEKC) with SDS surfactants to improve detection limits.
  • Matrix Interference : Employ solid-phase extraction (SPE) with C18 cartridges for pre-concentration.
  • Metal Quantification : Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) quantifies aluminium with <1 ppb sensitivity .

Q. How do structural modifications (e.g., sulfonate group substitution) alter the solubility and reactivity of this compound in aqueous systems?

  • Methodology :

  • Synthesize derivatives with methyl or nitro substituents on the benzenesulphonate moiety.
  • Measure solubility via shake-flask method and reactivity via pseudo-first-order kinetics with nucleophiles (e.g., hydroxyl radicals).
  • Compare with structurally diverse sulfonates (e.g., CI 14700, which has dimethyl groups ) to establish structure-property relationships.

Q. What regulatory considerations impact the use of this compound in research, particularly regarding environmental and toxicity profiles?

  • Regulatory Insights :

  • The compound is listed under EU cosmetic regulations (CAS 84473-88-1) with restrictions on concentration and application .
  • Toxicity studies should follow OECD guidelines for aquatic organisms (e.g., Daphnia magna acute toxicity tests). Data from analogous azo dyes (e.g., Solvent Black 46 ) suggest moderate ecotoxicity, necessitating proper waste disposal protocols.

Data Contradiction Analysis

Q. How can conflicting reports on the stability of this compound in acidic vs. alkaline conditions be resolved?

  • Resolution Strategy :

  • Replicate studies under standardized conditions (e.g., pH 3-11 buffers, 25°C).
  • Use LC-MS to track degradation pathways. Contradictions may arise from differences in aluminium coordination geometry or counterion effects. For example, sulfate ions (common in buffers) may compete with sulfonate groups for Al³⁺ binding, altering stability .

Tables for Key Comparative Data

PropertyThis compoundSodium Salt Analog (Acid Yellow 36)
Solubility in Water 0.2 g/L (25°C)15 g/L (25°C)
Thermal Stability Decomposition at 280°CDecomposition at 220°C
Photodegradation t½ 48 hours (UV, 365 nm)12 hours (UV, 365 nm)

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